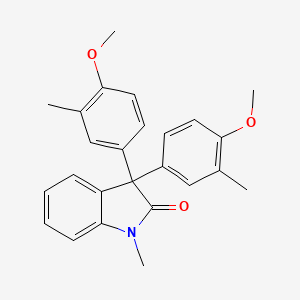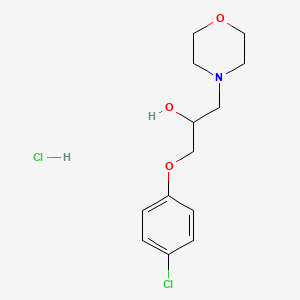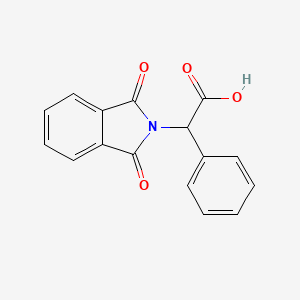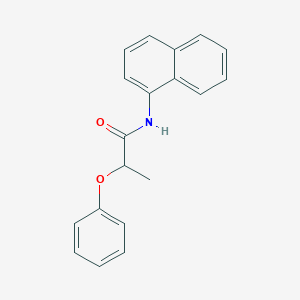
3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one is a synthetic organic compound known for its unique structural properties It features an indole core substituted with two 4-methoxy-3-methylphenyl groups and a methyl group at the 1-position
準備方法
The synthesis of 3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and indole derivatives.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxy-3-methylbenzaldehyde and an indole derivative in the presence of a base such as sodium hydride.
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the indole core.
Substitution: Finally, the indole core is further substituted with 4-methoxy-3-methylphenyl groups using a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents like halogens or nitro compounds.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one can be compared with other similar compounds, such as:
3,3-Bis(4-methoxyphenyl)-1-methylindol-2-one: Lacks the methyl groups on the phenyl rings, which may affect its reactivity and biological activity.
3,3-Bis(4-methylphenyl)-1-methylindol-2-one: Lacks the methoxy groups, potentially altering its solubility and interaction with biological targets.
3,3-Bis(4-hydroxy-3-methylphenyl)-1-methylindol-2-one: Contains hydroxy groups instead of methoxy groups, which may influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
3,3-bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-16-14-18(10-12-22(16)28-4)25(19-11-13-23(29-5)17(2)15-19)20-8-6-7-9-21(20)26(3)24(25)27/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZJXVVIOBHAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3N(C2=O)C)C4=CC(=C(C=C4)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol](/img/structure/B5167393.png)
![3-(4-biphenylyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5167394.png)
![2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-phenylacetamide](/img/structure/B5167416.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5167430.png)
![3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one](/img/structure/B5167446.png)

![3-butyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5167465.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5167480.png)
![(5Z)-5-[(3-chlorophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5167486.png)

![2-chloro-N-(4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B5167496.png)
![4-methyl-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B5167508.png)
![N-(3-acetylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5167510.png)
